2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine
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Overview
Description
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine, also known as DT-13, is a synthetic compound with potential biological activities. It belongs to the group of thiopyran-based molecules that have been found to have various applications in the pharmaceutical and chemical industries. The compound has a molecular weight of 177.27 .
Physical And Chemical Properties Analysis
This compound is a white solid . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
DNA Binding and Nuclease Activity
Research involving Cu(II) complexes of tridentate ligands, including structures related to 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine, has shown promising results in DNA binding and nuclease activity. These complexes exhibit good DNA binding propensity and demonstrate minor structural changes in calf thymus DNA, indicating potential for groove and surface binding. This research opens avenues in understanding DNA interactions and potential therapeutic applications (Kumar et al., 2012).
Synthesis and Transformations
The synthesis and transformation of compounds related to this compound have been explored. Studies show that condensation with aromatic aldehydes and ketones, followed by reduction, leads to the formation of secondary amines in the tetrahydropyran series. These findings contribute to the broader understanding of chemical synthesis and compound modification in pharmaceutical sciences (Arutyunyan et al., 2017).
Photo-induced Oxidation
In a study involving complexes related to this compound, photo-induced oxidation was observed. These complexes undergo an enhanced rate of electron transfer under UV or visible irradiation, leading to the formation of the superoxide radical anion. This research is significant in the field of photochemistry and could have implications for the development of novel photo-responsive materials (Draksharapu et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAOHLRNYLAIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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